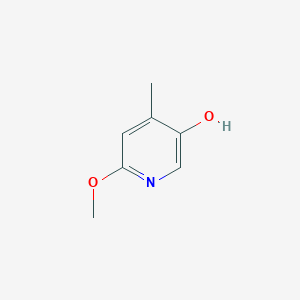
6-Methoxy-4-methylpyridin-3-ol
説明
“6-Methoxy-4-methylpyridin-3-ol” is a chemical compound with the molecular formula C8H11NO2. It has a molecular weight of 153.18 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-4,10H,5H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 153.18 .科学的研究の応用
Antitumor Applications
6-Methoxy-4-methylpyridin-3-ol is utilized in the synthesis of antitumor compounds. For instance, it's a precursor in the synthesis of CP724,714, an antitumor compound with high purity and yield, catalyzed by Pd(OAc)2 in a Heck coupling reaction (Wei Bang-guo, 2008).
Development of Bone Turnover Inhibitors
This compound is identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing significant efficacy in in vivo models of bone turnover. Its role is crucial in the development of treatments for conditions like osteoporosis (J. Hutchinson et al., 2003).
Chemical Synthesis and Characterization
It's employed in the synthesis and characterization of various chemical compounds. For instance, its derivatives have been studied for their synthesis process, yield optimization, structural characterization, and properties like fluorescence (Bai Linsha, 2015).
Application in Drug Synthesis
This compound is also used in the synthesis of various drugs. For example, it is a key intermediate in synthesizing SK&F 93574, a potent long-acting histamine H2-receptor antagonist (B. Adger et al., 1988).
Role in Tubulin Polymerization Inhibitors
This compound contributes to the synthesis of molecules like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, identified as a tubulin polymerization inhibitor and a potential antiproliferative agent for human cancer cells (Hidemitsu Minegishi et al., 2015).
Study of Molecular Interactions
Research has explored its role in influencing the structure and interaction characteristics of other compounds, such as cyclometalated Ir(iii) complexes, impacting their anticancer activity (S. Mukhopadhyay et al., 2017).
Potential in Corrosion Inhibition
Studies have explored pyridine derivatives, including this compound, for their effectiveness in inhibiting corrosion of metals, contributing to industrial applications (K. R. Ansari et al., 2015).
Synthesis of HIV-1 Inhibitors
This compound has been used in the synthesis of derivatives for HIV-1 reverse transcriptase inhibitors, demonstrating its importance in developing treatments for infectious diseases (J. Wai et al., 1993).
Safety and Hazards
特性
IUPAC Name |
6-methoxy-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-2)8-4-6(5)9/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYLQVYORMNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672272 | |
| Record name | 6-Methoxy-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086389-80-1 | |
| Record name | 6-Methoxy-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


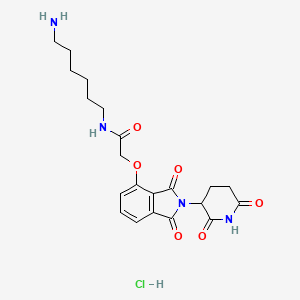
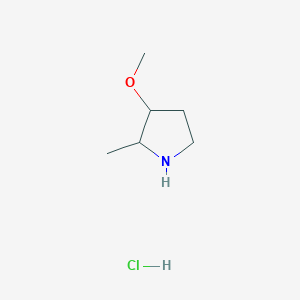
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
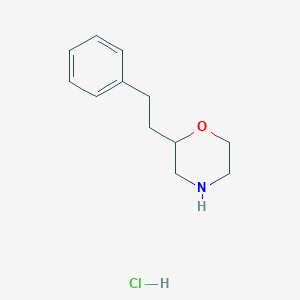

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
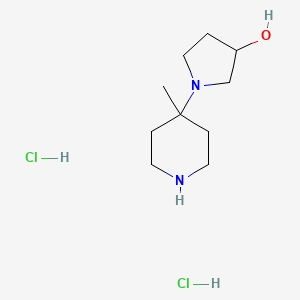

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

